molecular formula C20H16BrN3 B13087466 N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine

N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B13087466
M. Wt: 378.3 g/mol
InChI Key: QBROOVUNAPEDMV-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often catalyzed by potassium persulfate (K2S2O8) and iodine (I2), resulting in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as catalyst-free synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to the presence of both benzyl and bromophenyl groups, which enhance its chemical reactivity and potential biological activity. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C20H16BrN3

Molecular Weight

378.3 g/mol

IUPAC Name

N-benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H16BrN3/c21-17-11-9-16(10-12-17)19-20(22-14-15-6-2-1-3-7-15)24-13-5-4-8-18(24)23-19/h1-13,22H,14H2

InChI Key

QBROOVUNAPEDMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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